molecular formula C12H11FN2O3 B1415263 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1172231-06-9

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Katalognummer B1415263
CAS-Nummer: 1172231-06-9
Molekulargewicht: 250.23 g/mol
InChI-Schlüssel: CYRVFNZBVRWBGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is a potent and selective Met kinase inhibitor . It is also known as BMS-777607 . It has been used in the treatment of various cancers, including leukemia, non-small cell lung cancer, glioblastoma, melanoma, prostate cancer, breast cancer, colon cancer, gastric cancer, pituitary adenomas, and rhabdomyosarcomas .


Molecular Structure Analysis

The molecular structure of “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is complex and involves several functional groups. The crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-met in complex with this compound has been studied .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound is used as a potent and selective inhibitor of the Met kinase superfamily . It has been identified as a key component in the development of a drug known as BMS-777607 .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of BMS-777607 . The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

The resulting drug, BMS-777607, demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration . Due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, BMS-777607 has been advanced into phase I clinical trials .

2. Crystal Structure Analysis

Specific Scientific Field

This application is in the field of Structural Biology .

Summary of the Application

The compound is used in the analysis of the crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET .

Methods of Application or Experimental Procedures

The compound was used in complex with the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET for X-ray diffraction analysis . The resolution of the analysis was 2.50 Å .

Results or Outcomes

The analysis provided valuable insights into the structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET .

3. Synthesis of BMS-777607

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

The compound is used in the synthesis of BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of BMS-777607 . The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

BMS-777607 demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration . It has been advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles .

4. Antimicrobial and Cytotoxic Activities

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

A series of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases were prepared starting from ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate in four steps . All the compounds were screened for antibacterial activity against various bacterial strains at 150 μg/ml concentration .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of a series of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases . The specific experimental procedures and technical details are not provided in the source .

5. Pharmaceutical Compositions

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences .

Summary of the Application

The compound is used in the formulation of pharmaceutical compositions . These compositions comprise salts and crystalline forms of the compound .

Methods of Application or Experimental Procedures

The compound is used in the preparation of pharmaceutical compositions, which can be used to treat cancer and other proliferative diseases . The specific experimental procedures and technical details are not provided in the source .

Results or Outcomes

The pharmaceutical compositions comprising the compound have been found to be effective in treating cancer and other proliferative diseases .

6. Synthesis of Novel Schiff’s Bases

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The compound is used in the synthesis of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases . These bases were screened for antibacterial activity against various bacterial strains .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of a series of novel 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases . The specific experimental procedures and technical details are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, “4-Ethoxy-1,1,1-trifluoro-3-buten-2-one”, indicates that it is a flammable liquid and vapor, suspected of causing cancer, and harmful to aquatic life with long-lasting effects .

Zukünftige Richtungen

The compound “4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid” has been advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles . Future research may focus on further understanding its mechanism of action and potential applications in cancer treatment .

Eigenschaften

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-18-10-7-15(14-11(10)12(16)17)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRVFNZBVRWBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Synthesis routes and methods

Procedure details

D2 (38 mmol, 1.0 eq.) and aq. KOH-solution (3M, 190 mmol, 5.0 eq.) in EtOH (152 mL) were heated for 45 min at 50° C. The mixture was cooled to RT and diluted with DCM and water. The aq. phase was washed a second time with DCM. The aq. phase was acidified with aq. HCl-solution (1N) to pH=1 and extracted with EtOAc. The combined organic phase was washed with brine and dried over Na2SO4. Removal of the solvent yielded the product D3 as a brown solid (8.88 g, 93% over 2 steps). 1H NMR (400 MHz, d6-DMSO, 300K) δ 1.34 (t, J=7.0 Hz, 3H), 4.02 (q, J=7.0 Hz, 2H), 7.37 (dd, J=J=9.0 Hz, 2H), 7.87 (dd, J=9.0 Hz, J=4.6 Hz, 2H), 8.38 (s, 1H), 12.68 (br s, 1H). MS (ES) C12H11FN2O3 requires: 250. Found: 251 (M+H)+ and 273 (M+Na)+.
Name
Quantity
38 mmol
Type
reactant
Reaction Step One
Name
Quantity
190 mmol
Type
reactant
Reaction Step One
Name
Quantity
152 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.